molecular formula C20H18FNO3 B8455742 5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid

5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid

Cat. No.: B8455742
M. Wt: 339.4 g/mol
InChI Key: UYVYIKXAUBPGKU-UHFFFAOYSA-N
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Description

5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, an amino group, and a methoxy-naphthoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the use of a Grignard reagent derived from 1-bromo-2-methoxynaphthalene, which undergoes a series of reactions to form the desired compound . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C20H18FNO3/c1-25-19-9-5-14-10-15(20(23)24)4-8-17(14)18(19)12-22-11-13-2-6-16(21)7-3-13/h2-10,22H,11-12H2,1H3,(H,23,24)

InChI Key

UYVYIKXAUBPGKU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)CNCC3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared as a white solid (0.212 g, 34% for two steps) from 6-methoxy-5-formyl-2-naphthoic acid methyl ester using 4-fluorobenzyl amine and a procedure similar to steps 3-4 of Example 1, mp 268-270° C. (decomp.); 1H NMR (DMSO-d6) δ3.94 (s, 3H), 4.29 (s, 2H), 4.48 (s, 2H), 7.31 (t, J=8.9 Hz, 2H), 7.60 (d, J=9.2 Hz, 1H), 7.65 (dd, J=5.7, 8.6 Hz, 2H), 7.99 (dd, J=1.5, 8.9 Hz, 1H), 8.12 (d, J=9.0 Hz, 1H), 8.28 (d, J=9.2 Hz, 1H), 8.60 (d, J=0.92 Hz, 1H), 9.07-9.42 (bs, 2H), 12.73-13.27 (bs, 1H); IR (neat) 3470, 3390, 2880-3080, 2820, 2760, 2680, 2610, 1710, 1630, 1600, 1595, 1515, 1485, 1465, 1445, 1270, 1260, 1235, 1210, 1195, 1185, 1095, and 1000 cm−1; mass spectrum [(+) ESI], m/z 340 (M +H)+ and [(−) ESI], m/z 338 (M−H)−; Anal. Calcd. for C20H18FNO3.HCl.0.5H2O: C, 62.42; H, 4.98; N, 3.64, Found: C, 62.07; H, 5.37; N, 3.53.
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